molecular formula C16H8Cl2F3N3OS B2827582 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391863-82-4

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2827582
CAS No.: 391863-82-4
M. Wt: 418.22
InChI Key: YOVFWRUEMMBHJV-UHFFFAOYSA-N
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Description

“N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide” is a chemical compound that contains a thiadiazole ring . Thiadiazole derivatives have been identified as having potential biological activities, including anticancer, antimicrobial, and antioxidant properties .


Synthesis Analysis

The synthesis of similar thiadiazole derivatives involves the reaction of semi/thio carbazides and sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is a bioisostere of pyrimidine . This heterocyclic ring is the skeleton of three nucleic bases, which allows thiadiazole derivatives to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiadiazole derivatives include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The reaction is catalyzed by acetate (glacial) and involves the use of semi/thio carbazides and sodium acetate .

Scientific Research Applications

Anticancer Applications

A study highlighted the synthesis of novel compounds containing a thiadiazole scaffold and benzamide groups, demonstrating promising in vitro anticancer activity against various human cancer cell lines including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). Compounds synthesized in this study exhibited significant growth inhibition (GI50) values, comparable to the standard drug Adriamycin. The molecular docking study suggested a probable mechanism of action, and the ADMET properties indicated good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial and Antipathogenic Activity

Research on acylthioureas derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, demonstrated significant interaction with bacterial cells in both free and adherent states. The anti-pathogenic activity was notably effective against Pseudomonas aeruginosa and Staphylococcus aureus strains, indicating potential for development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Organic Semiconductors

The study on the synthesis and structural analysis of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives, implemented as synthons for constructing alternating copolymers, revealed applications in organic semiconductors. These materials were found suitable for use in transistors, solar cells, photodetectors, and thermoelectrics, demonstrating the versatile applications of thiadiazole derivatives in electronic devices (Chen et al., 2016).

Mechanism of Action

The mechanism of action of thiadiazole derivatives is generally related to their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

Thiadiazole derivatives, including “N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide”, show significant therapeutic potential . They have a wide range of therapeutic activities and could be further explored for their potential in treating various diseases . Future research could focus on optimizing their synthesis process and investigating their mechanism of action in more detail.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3N3OS/c17-8-5-6-10(12(18)7-8)14-23-24-15(26-14)22-13(25)9-3-1-2-4-11(9)16(19,20)21/h1-7H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVFWRUEMMBHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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